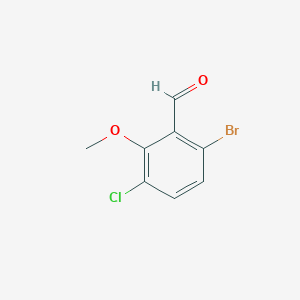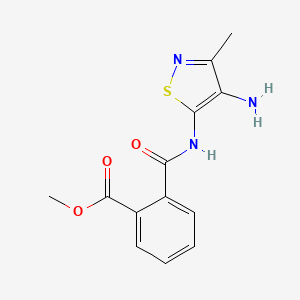
tert-Butyl 3-ethynylazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-ethynylazepane-1-carboxylate (TBEC) is a synthetic compound of the azepane class of molecules, which are cyclic ethers with a three-membered ring structure. It is a versatile compound, with a wide range of applications in scientific research and a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-ethynylazepane-1-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including amino acids, carbohydrates, and nucleosides. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of polymers, dyes, and surfactants.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-ethynylazepane-1-carboxylate is not fully understood. However, it is known to be involved in a variety of biochemical and physiological processes. It has been shown to be involved in the regulation of gene expression, cell signaling, and protein synthesis. Additionally, this compound has been shown to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects, as well as to have a positive effect on the immune system. Additionally, this compound has been shown to have anti-tumor and anti-cancer effects, and to be involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-ethynylazepane-1-carboxylate has a number of advantages and limitations for lab experiments. One of the major advantages of this compound is its low toxicity, which allows it to be used safely in laboratory experiments. Additionally, this compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound has a limited solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are a number of potential future directions for tert-Butyl 3-ethynylazepane-1-carboxylate. One potential direction is the use of this compound in the development of new pharmaceuticals and other compounds. Additionally, this compound could be used to investigate the mechanism of action of a variety of enzymes and other proteins, as well as to study the effects of this compound on gene expression and cell signaling. Additionally, this compound could be used in the development of new polymers, dyes, and surfactants. Finally, this compound could be used to explore its potential as an anti-inflammatory, antioxidant, and immune-modulating agent.
Métodos De Síntesis
Tert-Butyl 3-ethynylazepane-1-carboxylate can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Buchwald-Hartwig reaction. The Wittig reaction is a classic organic synthesis method that involves the formation of an organophosphorus ylide, which then reacts with an aldehyde or ketone to form an alkene. The Horner-Wadsworth-Emmons reaction is a variation of the Wittig reaction, in which the ylide is formed from an aldehyde or ketone and a phosphonate ester. The Buchwald-Hartwig reaction involves the use of an aryl halide and a phosphine to form an aryl phosphine, which then reacts with an aldehyde or ketone to form an alkene.
Propiedades
IUPAC Name |
tert-butyl 3-ethynylazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-11-8-6-7-9-14(10-11)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRJMEKYEATMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)




![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)
![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)


